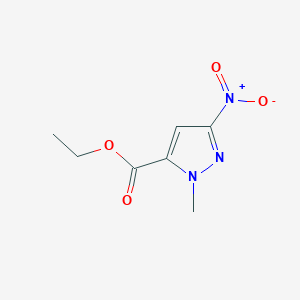

ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-5-nitropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-14-7(11)5-4-6(10(12)13)8-9(5)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVAKIWHFFUSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201239268 | |

| Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245807-07-1 | |

| Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245807-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented in a modular, three-stage approach, commencing with the foundational construction of the pyrazole core, followed by regioselective N-methylation, and culminating in a targeted nitration. This guide emphasizes the underlying chemical principles, providing not just a protocol but a strategic framework for the synthesis. Detailed experimental procedures, data analysis, and mechanistic insights are included to ensure reproducibility and facilitate further research and development.

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous pharmaceuticals due to their diverse biological activities. This compound is a particularly valuable intermediate, offering multiple points for further functionalization. The nitro group can be reduced to an amine, providing a handle for amide bond formation or other transformations, while the ester can be hydrolyzed or converted to other functional groups. This guide presents a reliable and scalable synthesis of this important molecule.

Overall Synthetic Strategy

The synthesis is logically divided into three key stages:

-

Formation of the Pyrazole Ring: Construction of the core heterocyclic system via a cyclocondensation reaction.

-

N-Methylation: Introduction of the methyl group onto the pyrazole nitrogen.

-

Regioselective Nitration: Installation of the nitro group at the C3 position.

Caption: Overall synthetic workflow.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The foundational step is the construction of the pyrazole ring. A classic and efficient method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1]

Reaction Scheme

Caption: Reaction scheme for pyrazole ring formation.

Experimental Protocol

-

To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, hydrazine hydrate (1.1 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature for 15 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.

Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio |

| Ethyl 2,4-dioxovalerate | 158.15 | 1.0 |

| Hydrazine hydrate | 50.06 | 1.1 |

| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 154.17 | - |

Step 2: Synthesis of Ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate

The second stage involves the methylation of the pyrazole nitrogen. While traditional methods often employ hazardous reagents like dimethyl sulfate, a greener and safer alternative is the use of dimethyl carbonate.[2]

Reaction Scheme

Caption: Reaction scheme for N-methylation.

Experimental Protocol

-

To a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in dimethylformamide (DMF), sodium hydride (0.2 equivalents) is added portion-wise at room temperature.

-

Dimethyl carbonate (6 equivalents) is then added to the mixture.

-

The reaction is heated to 110 °C for 4 hours.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate.

Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio |

| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 154.17 | 1.0 |

| Dimethyl carbonate | 90.08 | 6.0 |

| Sodium hydride | 24.00 | 0.2 |

| Ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate | 168.19 | - |

Step 3: Synthesis of this compound

The final step is the regioselective nitration of the pyrazole ring. The directing effects of the substituents on the pyrazole ring are crucial in this step. The N-methyl group is an activating group and directs electrophilic substitution to the ortho and para positions (C5 and C3). The ethyl carboxylate group at C5 is a deactivating group and directs to the meta position (C3). The synergistic effect of these two groups strongly favors nitration at the C3 position.[3][4][5] A standard and effective method for this transformation is the use of a mixture of concentrated nitric acid and sulfuric acid.[6][7][8]

Reaction Scheme

Caption: Reaction scheme for nitration.

Experimental Protocol

-

Ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) is added slowly to concentrated sulfuric acid at 0 °C.

-

A cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

The reaction is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold water until the washings are neutral.

-

The crude product is recrystallized from ethanol to yield pure this compound.

Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio |

| Ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate | 168.19 | 1.0 |

| Nitric acid | 63.01 | 1.1 |

| Sulfuric acid | 98.08 | 1.1 |

| This compound | 199.16 | - |

Characterization

The final product and intermediates should be characterized by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the substitutions.

-

Mass Spectrometry: To determine the molecular weight of the products.

-

Infrared Spectroscopy: To identify the key functional groups.

-

Melting Point: To assess the purity of the final product.

Conclusion

This guide has detailed a reliable and well-precedented three-step synthesis of this compound. By understanding the underlying principles of each transformation, from the initial ring formation to the strategic N-methylation and regioselective nitration, researchers can confidently reproduce this synthesis and adapt it for the creation of diverse libraries of pyrazole-based compounds for drug discovery and development.

References

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

RSC Education. (n.d.). Nitration of methyl benzoate. RSC Education. Available at: [Link]

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.

-

El-Mekabaty, A., et al. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. MDPI. Available at: [Link]

-

Chimichi, S., et al. (1990). On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. ResearchGate. Available at: [Link]

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

-

Williamson, K. L. (1999). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Web Pages. Available at: [Link]

-

Kumar, A., & Kumar, V. (2020). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available at: [Link]

-

Gioiello, A., et al. (2009). New one-pot synthesis of pyrazole-5-carboxylates by 1,3-dipole cycloadditions of ethyl diazoacetate with α-methylene carbonyl compounds. Sci-Hub. Available at: [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.

-

Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Web Pages. Available at: [Link]

-

Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. NIH. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

-

Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

-

SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 4. The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic (FT-IR and NMR), DFT and molecular docking studies of ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl) carbamoyl)-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. westfield.ma.edu [westfield.ma.edu]

ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structural motif of significant interest in medicinal chemistry and materials science. The pyrazole ring is a prominent feature in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities including anti-inflammatory and antimicrobial effects[1][2]. This guide provides a detailed examination of the chemical properties, synthesis, reactivity, and characterization of this specific derivative.

The molecule's functionality is defined by three key substituents on the 1-methyl-pyrazole scaffold:

-

A Nitro Group (NO₂) at the C3 Position: As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the pyrazole ring, impacting its reactivity and potential as a pharmacophore.

-

An Ethyl Carboxylate Group (COOEt) at the C5 Position: This ester group serves as a versatile synthetic handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.

-

A Methyl Group (CH₃) at the N1 Position: This substitution prevents tautomerization, locking the molecule into a single, well-defined constitutional isomer and influencing its solubility and metabolic stability.

This document, intended for researchers and drug development professionals, synthesizes available data to offer field-proven insights into the handling, modification, and application of this versatile chemical building block.

Physicochemical and Computed Properties

A summary of the core chemical and physical properties of this compound is presented below. These values are primarily derived from computational models and are essential for experimental design, including solvent selection and reaction condition planning.[3]

| Property | Value | Source |

| IUPAC Name | ethyl 1-methyl-3-nitropyrazole-5-carboxylate | PubChem[3] |

| Molecular Formula | C₇H₉N₃O₄ | PubChem[3] |

| Molecular Weight | 199.16 g/mol | PubChem[3] |

| Exact Mass | 199.05930578 Da | PubChem[3] |

| CAS Number | 1245807-07-1 | PubChem[3] |

| XLogP3 | 0.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Topological Polar Surface Area | 89.9 Ų | PubChem[3] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is a well-established field, commonly involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a logical synthetic approach involves the cyclocondensation reaction of a nitro-containing β-dicarbonyl equivalent with methylhydrazine.

The causality behind this choice is rooted in regioselectivity. Using methylhydrazine ensures the N1 position is methylated. The reaction proceeds via initial nucleophilic attack of one of the hydrazine nitrogens onto a carbonyl carbon, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Proposed Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis matching the expected data for the target structure.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro-substituted 1,3-dicarbonyl precursor (1.0 eq) in ethanol.

-

Reagent Addition: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. Causality: The slight excess of methylhydrazine ensures the complete consumption of the limiting dicarbonyl precursor.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. If necessary, neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil via silica gel column chromatography to yield the final product.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.0-7.5 (s, 1H, pyrazole C4-H), 4.3-4.5 (q, 2H, -OCH₂CH₃), 3.9-4.1 (s, 3H, N-CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ (ppm): ~160 (C=O, ester), ~150 (C-NO₂, C3), ~140 (C-COOEt, C5), ~110 (C4), ~62 (-OCH₂), ~40 (N-CH₃), ~14 (-CH₃). |

| FT-IR | ν (cm⁻¹): ~1730 (C=O stretch, ester), ~1550 and ~1350 (asymmetric and symmetric NO₂ stretch), ~1600 (C=N/C=C stretch of pyrazole ring). |

| Mass Spec (EI) | m/z: Expected molecular ion [M]⁺ at 199. Fragmentation may show loss of the ethoxy group (-45), the nitro group (-46), and the full ester group. |

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by its three primary functional groups, making it a valuable intermediate for building molecular complexity. The strong electron-withdrawing nature of the nitro group deactivates the ring toward electrophilic substitution but may activate it for specific nucleophilic reactions.

Caption: Key reactivity pathways for chemical derivatization.

Key Transformations:

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (saponification) using reagents like sodium hydroxide in an aqueous ethanol solution. This yields the corresponding carboxylic acid, a crucial intermediate for forming amide bonds or other acid derivatives.

-

Nitro Group Reduction: The nitro group is a key functional handle. It can be selectively reduced to a primary amine (3-amino-1-methyl-pyrazole) using standard conditions such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reductants like tin(II) chloride (SnCl₂). This transformation is fundamental in drug discovery, as the resulting amino-pyrazole is a versatile building block for constructing compound libraries via amide coupling, reductive amination, or diazotization reactions.

Potential Applications in Research and Drug Development

Given the prevalence of the pyrazole scaffold in pharmaceuticals, this compound is not merely a chemical curiosity but a strategic starting material.

-

Scaffold for Medicinal Chemistry: As demonstrated by related structures, pyrazole derivatives exhibit significant potential as anti-inflammatory agents[2]. The title compound serves as an excellent precursor for synthesizing novel analogues for screening campaigns. The amino derivative (obtained after nitro reduction) is particularly valuable for probing the structure-activity relationship (SAR) of this chemical class.

-

Intermediate for Agrochemicals: Nitropyrazole derivatives have also found applications in the agrochemical industry, acting as herbicides and insecticides[5]. The reactivity of this molecule allows for the introduction of varied functionalities to develop new crop protection agents.

-

Building Block for Functional Materials: The electron-deficient nature of the nitropyrazole ring makes it an interesting component for designing materials with specific electronic or optical properties.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in synthetic chemistry. Its key attributes—a reactive ester handle, a reducible nitro group, and a stable N-methylated pyrazole core—provide multiple avenues for derivatization. The predictive data on its synthesis, characterization, and reactivity outlined in this guide offer a solid foundation for its use in medicinal chemistry, agrochemical research, and materials science, enabling the efficient development of novel and complex molecular architectures.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14049151, this compound. Available at: [Link]

-

National Institutes of Health (2018). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][3][6]triazin-7(6H). Available at: [Link]

-

ResearchGate (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135452337, methyl 3-nitro-1H-pyrazole-5-carboxylate. Available at: [Link]

- Google Patents (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15131401, Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Available at: [Link]

-

SIELC Technologies (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Available at: [Link]

Sources

- 1. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H9N3O4 | CID 14049151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | 139756-01-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Buy Ethyl 3-methyl-1-nitro-1H-pyrazole-5-carboxylate [smolecule.com]

An In-depth Technical Guide to Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (CAS 1245807-07-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview based on available chemical data and general synthetic methodologies for related compounds, specific experimental data for the synthesis and characterization of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (CAS 1245807-07-1) is not publicly available in the referenced literature. The protocols and characterization data presented herein are therefore based on established principles for pyrazole chemistry and should be adapted and validated under appropriate laboratory settings.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol .[1] Its structure, featuring a pyrazole core substituted with a methyl group at the N1 position, a nitro group at the C3 position, and an ethyl carboxylate group at the C5 position, suggests its potential as a versatile building block in medicinal chemistry and materials science. The pyrazole scaffold is a well-known privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The presence of the nitro group, a strong electron-withdrawing group, and the ester functionality offer multiple sites for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are computationally predicted and provide a basis for its handling and characterization.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1245807-07-1 | PubChem |

| Molecular Formula | C₇H₉N₃O₄ | [1] |

| Molecular Weight | 199.16 g/mol | [1] |

| Canonical SMILES | CCOC(=O)c1cc(nn1C)[O-] | PubChem |

| InChI Key | JDTDTEFXBMSQOV-UHFFFAOYSA-N | [3] |

Synthetic Strategy: A Generalized Approach

A proposed synthetic workflow for the target molecule is outlined below. This should be considered a theoretical pathway that requires experimental validation.

Caption: Proposed synthetic workflow for this compound.

Conceptual Experimental Protocol

PART 1: Synthesis of Ethyl 2-nitroacetoacetate (Intermediate)

-

Reaction Setup: To a stirred solution of ethyl acetoacetate in a suitable solvent (e.g., acetic anhydride) cooled in an ice-salt bath, a pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5°C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is poured onto crushed ice, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

PART 2: Synthesis of this compound

-

Reaction Setup: The crude ethyl 2-nitroacetoacetate is dissolved in a suitable solvent such as ethanol. Methylhydrazine is then added dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to drive the cyclization and dehydration.

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization and Analytical Methods

The structural confirmation of the synthesized compound is crucial. The following analytical techniques would be employed for its characterization. While specific spectral data for the target compound is not available in the public domain, representative data for a structurally similar compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, is provided for illustrative purposes.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the pyrazole nitrogen (a singlet), and the proton on the pyrazole ring (a singlet). The chemical shifts of these protons will be influenced by the electronic environment created by the nitro and carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the carbons of the ethyl and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The high-resolution mass spectrum should confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

Strong C=O stretching vibration for the ester group (around 1720-1740 cm⁻¹).

-

N-O stretching vibrations for the nitro group (asymmetric and symmetric stretches, typically in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹).

-

C-N and C=N stretching vibrations of the pyrazole ring.

-

C-H stretching and bending vibrations of the alkyl groups.

Potential Applications in Drug Discovery and Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, and its derivatives have been investigated for a multitude of therapeutic applications.

Caption: Potential therapeutic applications of pyrazole-based compounds.

-

Anti-inflammatory Activity: Many pyrazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[4]

-

Anticancer Properties: The pyrazole scaffold is present in several approved anticancer drugs. The introduction of various substituents can lead to compounds with significant cytotoxic activity against various cancer cell lines.

-

Analgesic Effects: Certain pyrazole-containing compounds have shown promise as analgesic agents.

-

Antimicrobial Activity: The pyrazole ring has been incorporated into molecules with antibacterial and antifungal properties.[2]

The specific biological activity of this compound has not been reported. However, its structural features make it an interesting candidate for screening in various biological assays to explore its therapeutic potential. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. Furthermore, the nitro group can be reduced to an amino group, providing another point for chemical diversification.

Conclusion and Future Directions

This compound is a heterocyclic compound with significant potential as a scaffold in the design and synthesis of novel bioactive molecules. While a detailed experimental protocol for its synthesis and comprehensive characterization data are not yet available in the public domain, this guide provides a rational, evidence-based framework for its preparation and analysis based on established pyrazole chemistry.

Future research should focus on the experimental validation of the proposed synthetic route, full characterization of the compound using modern analytical techniques, and a thorough investigation of its biological activities. Such studies will be instrumental in unlocking the full potential of this and related pyrazole derivatives in the field of drug discovery and development.

References

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (2018, April). Retrieved from [Link]

-

Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry. (2001, September). Retrieved from [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

-

1-ethyl-3-methyl-4-nitro-1h-pyrazole-5-carboxylic acid. PubChemLite. Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Retrieved from [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Retrieved from [Link]

-

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. PubChem. Retrieved from [Link]

Sources

- 1. This compound | C7H9N3O4 | CID 14049151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Buy Ethyl 3-methyl-1-nitro-1H-pyrazole-5-carboxylate [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Guide to the Structural Elucidation of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural determination of novel chemical entities is a cornerstone of innovation and regulatory compliance. Pyrazole derivatives, in particular, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This guide provides an in-depth, multi-technique approach to the structural elucidation of a specific pyrazole derivative, ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (C₇H₉N₃O₄). The methodologies detailed herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals, ensuring both scientific integrity and a high degree of confidence in the final structural assignment. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world process of structural verification, from initial hypothesis to final confirmation.

Chapter 1: Foundational Analysis and Strategic Approach

The first step in any structural elucidation is to gather foundational data and formulate a strategic analytical plan. The target molecule, this compound, has a known molecular formula and weight, which provides a critical starting point for mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₄ | PubChem |

| Molecular Weight | 199.16 g/mol | PubChem |

| Exact Mass | 199.05930578 Da | PubChem |

| CAS Number | 1245807-07-1 | PubChem |

Our strategy is predicated on a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This multi-pronged approach ensures that each piece of structural information is cross-validated, creating a self-validating system as required for rigorous scientific inquiry.

Caption: Overall workflow for the structural elucidation of the target compound.

Chapter 2: Mass Spectrometry – Confirming the Foundation

2.1. Expertise & Rationale

Mass spectrometry serves as the initial and most crucial test of the compound's elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is prioritized over standard resolution as it provides the exact mass, allowing for the unambiguous determination of the molecular formula. Electron Ionization (EI) is chosen as the initial ionization method due to its tendency to induce characteristic fragmentation, which provides valuable structural clues.

2.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer capable of resolution >10,000.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Positive ion mode.

-

Data Acquisition: Acquire data over a mass range of m/z 50-300.

-

Calibration: Ensure the instrument is calibrated with a known standard (e.g., perfluorotributylamine) immediately prior to analysis.

-

Data Analysis: Identify the molecular ion peak (M⁺·) and compare its exact mass to the theoretical exact mass of C₇H₉N₃O₄ (199.0593 Da). The measured mass should be within a 5 ppm error margin.

2.3. Predicted Mass Spectrometry Data

The EI mass spectrum is expected to show a prominent molecular ion. The fragmentation pattern of nitroaromatic compounds often involves the loss of nitro-related groups, while esters can undergo characteristic cleavages.[1][2][3]

| Ion | Predicted m/z | Identity | Rationale |

| [M]⁺· | 199.0593 | Molecular Ion | Parent molecule with one electron removed. |

| [M-NO₂]⁺ | 153.0664 | Loss of Nitro Group | A common fragmentation for nitroaromatics.[1] |

| [M-OC₂H₅]⁺ | 154.0358 | Loss of Ethoxy Radical | Alpha-cleavage of the ester. |

| [C₅H₄N₃O₂]⁺ | 138.0304 | Loss of CO₂Et Radical | Fragmentation of the ester group. |

| [C₄H₃N₂O₂]⁺ | 111.0194 | Further Fragmentation | Subsequent loss from pyrazole ring. |

Chapter 3: Infrared Spectroscopy – Identifying the Key Players

3.1. Expertise & Rationale

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. This serves as a quick confirmation that the key chemical motifs (ester, nitro group, aromatic ring) of the hypothesized structure are indeed present.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: A standard benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

-

Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

3.3. Predicted FTIR Absorption Bands

The presence of the pyrazole ring, the ethyl ester, and the nitro group will give rise to a series of characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3100-3150 | Medium | C-H stretch (pyrazole ring) | [4] |

| ~2980-2900 | Medium | C-H stretch (aliphatic -CH₃, -CH₂) | [4] |

| ~1730-1715 | Strong | C=O stretch (ester) | [4] |

| ~1550-1475 | Strong | Asymmetric N-O stretch (nitro group) | [2][5] |

| ~1360-1290 | Strong | Symmetric N-O stretch (nitro group) | [2][5] |

| ~1250-1000 | Strong | C-O stretch (ester) | [4] |

Chapter 4: Nuclear Magnetic Resonance – Mapping the Skeleton

4.1. Expertise & Rationale

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and the connectivity between atoms.

4.2. Experimental Protocols: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

COSY (Correlation Spectroscopy): Acquire a gradient-selected DQF-COSY spectrum to identify proton-proton couplings (typically over 2-3 bonds).[6][7]

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to identify direct one-bond proton-carbon correlations.[6][7]

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz, to identify 2- and 3-bond correlations between protons and carbons.[6][7][8]

4.3. Predicted NMR Data and Structural Assignment

Based on known chemical shifts for substituted pyrazoles and standard functional groups, the following assignments are predicted.[9][10]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | ~7.5-7.8 | s | 1H | Pyrazole C4-H |

| H-b | ~4.4-4.5 | q | 2H | -O-CH₂-CH₃ |

| H-c | ~4.1-4.3 | s | 3H | N-CH₃ |

| H-d | ~1.4-1.5 | t | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Label | Predicted Shift (ppm) | Assignment |

|---|---|---|

| C-1 | ~160-162 | Ester C=O |

| C-2 | ~150-155 | Pyrazole C3-NO₂ |

| C-3 | ~135-140 | Pyrazole C5-COOEt |

| C-4 | ~110-115 | Pyrazole C4-H |

| C-5 | ~62-64 | -O-CH₂-CH₃ |

| C-6 | ~38-40 | N-CH₃ |

| C-7 | ~14-15 | -O-CH₂-CH₃ |

4.4. 2D NMR Cross-Validation

The structural assignment is confirmed by specific correlations expected in the 2D NMR spectra.

Caption: Key expected 2D NMR correlations for structural confirmation.

The HMBC experiment is particularly powerful. The expected correlation between the N-methyl protons (H-c) and the pyrazole ring carbons C3 and C4, along with the correlation from the pyrazole proton (H-a) to C3 and C5, definitively establishes the substitution pattern on the heterocyclic ring.

Conclusion

By systematically applying a combination of High-Resolution Mass Spectrometry, FTIR Spectroscopy, and a suite of 1D and 2D NMR experiments, the structure of this compound can be elucidated with an exceptionally high degree of confidence. The causality-driven approach, where each experiment logically informs the next and provides cross-validation, ensures the trustworthiness and scientific integrity of the final assignment. The protocols and predicted data presented in this guide serve as a robust template for the structural characterization of this, and similarly complex, heterocyclic molecules.

References

- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

-

Alam, M. M., & Lee, D. U. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 21(10), 1369. Available from: [Link]

- Maia, H. L. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

Smith, B. C. (2019). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

-

This compound. PubChem. (n.d.). Available from: [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Available from: [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the Saudi Chemical Society, 20(1), 1-14. Available from: [Link]

-

Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(10), 825-831. Available from: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. Available from: [Link]

-

Elyashberg, M., et al. (2012). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Magnetic Resonance in Chemistry, 50(10), 687-692. Available from: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available from: [Link]

-

7) Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Available from: [Link]

-

Patiny, L., & Baggett, A. (2010). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 2(1), 3. Available from: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Unveiling the Bioactive Potential of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate: A Technical Guide for Researchers

Foreword: Navigating the Landscape of Pyrazole Bioactivity

To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the biological potential of a specific heterocyclic compound: ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. While direct, comprehensive biological data for this precise molecule is not extensively documented in publicly accessible literature, the vast and well-established bioactivity of the pyrazole scaffold provides a robust framework for predicting its potential applications. This guide will, therefore, take a dual approach. We will first characterize the subject compound based on its known chemical properties. Subsequently, we will extrapolate its likely biological activities by examining the extensive research on structurally related nitro-pyrazole derivatives. The insights presented herein are grounded in the established principles of medicinal chemistry and structure-activity relationships (SAR), aiming to provide a solid foundation for future research and development endeavors in this promising chemical space.

Compound Profile: this compound

This compound is a pyrazole derivative characterized by a methyl group at the N1 position, a nitro group at the C3 position, and an ethyl carboxylate group at the C5 position of the pyrazole ring.

Chemical Structure and Properties:

-

Molecular Formula: C₇H₉N₃O₄[1]

-

IUPAC Name: ethyl 1-methyl-3-nitropyrazole-5-carboxylate[1]

-

CAS Number: 1245807-07-1[1]

The presence of the electron-withdrawing nitro group and the ester functionality are key determinants of its potential chemical reactivity and biological interactions. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-known pharmacophore present in numerous approved drugs.[3][4]

Synthesis Strategies: A Roadmap for Obtaining the Target Compound

A Proposed Synthetic Workflow:

A common and effective method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For the target molecule, this could involve the reaction of a functionalized β-keto ester with methylhydrazine, followed by nitration of the pyrazole ring.

Caption: Proposed synthetic workflow for this compound.

Predicted Biological Activities: An Evidence-Based Extrapolation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The presence of a nitro group can further enhance or modulate these activities.

Antimicrobial Potential: Combating Microbial Resistance

Numerous pyrazole derivatives have demonstrated significant antibacterial and antifungal activity.[5][6][7][8] The mode of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The nitro group, a common feature in antimicrobial drugs (e.g., nitrofurantoin, metronidazole), can be reduced within microbial cells to generate reactive nitrogen species that are toxic to the microbe.

Supporting Evidence from Related Compounds:

| Compound Class | Organisms Targeted | Reported Activity (MIC) | Reference |

| Pyrazole Carboxamide Derivatives | Listeria monocytogenes, Candida albicans | Significant inhibitory zones | [7] |

| Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates | E. coli, P. aeruginosa, C. parapsilosis | MICs as low as 0.015-0.067 µmol/mL | [5] |

| Fused Pyrazole-Pyrimidine Derivatives | Aspergillus fumigatus, Fusarium oxysporum | MICs of 6.25 µg/mL | [3] |

| Pyrazole-Thiazolidinone Hybrids | Various bacterial and fungal strains | Potent antimicrobial activity | [7] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This standard protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: A serial two-fold dilution of the test compound (this compound) is prepared in a 96-well microtiter plate. A typical concentration range would be from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a positive control.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: A Potential Avenue for Oncological Therapeutics

The pyrazole scaffold is a cornerstone in the development of various anticancer agents.[9][10] Pyrazole-based compounds have been shown to target a range of cancer-related pathways, including cell cycle regulation, apoptosis, and angiogenesis. The nitro group can also contribute to anticancer activity, with some nitroaromatic compounds acting as hypoxia-activated prodrugs.

Supporting Evidence from Related Compounds:

| Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |

| Pyrazolinyl-Indole Derivatives | Leukemia, Colon, Breast, Melanoma, Lung, Renal, Prostate, CNS, Ovarian | Significant cytotoxic activities | [9] |

| Pyrazole-Thiadiazole Derivatives | Various cancer cell lines | Potent EGFR inhibitors | [10] |

| 5-Aminopyrazole Derivatives | Various cancer cell lines | Promising anti-proliferative agents | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Caption: A simplified workflow of the MTT assay for assessing cytotoxicity.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Certain pyrazole derivatives have shown potent anti-inflammatory activity, with some acting as selective COX-2 inhibitors.[3][12] This selectivity is a desirable trait as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Supporting Evidence from Related Compounds:

| Compound Class | In Vivo/In Vitro Model | Reported Activity | Reference |

| Trisubstituted Pyrazole Derivatives | Carrageenan-induced rat paw edema | Excellent anti-inflammatory activity | [3] |

| Pyrazole Conjugates with p-nitrophenyl moiety | Protein denaturation method | Higher anti-inflammatory activity than diclofenac sodium | [12] |

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate | Carrageenan-induced inflammation in rat paw edema | Significant anti-inflammatory activity | [13] |

Future Directions and Concluding Remarks

While the direct biological profile of this compound remains to be fully elucidated, the extensive body of research on structurally analogous compounds strongly suggests its potential as a bioactive molecule. The presence of the pyrazole core, a nitro group, and a carboxylate ester moiety provides a compelling rationale for its investigation as a potential antimicrobial, anticancer, and anti-inflammatory agent.

The experimental protocols detailed in this guide offer a starting point for the systematic evaluation of its biological activities. Further research, including in silico modeling and a broader range of in vitro and in vivo assays, will be crucial to fully uncover the therapeutic potential of this and other related nitro-pyrazole derivatives. As our understanding of the intricate relationships between chemical structure and biological function continues to evolve, the exploration of novel chemical entities like this compound will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

-

Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

-

Synthesis and biological activity evaluation of some new pyrazole derivatives. ResearchGate. [Link]

-

This compound | C7H9N3O4 | CID 14049151. PubChem. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

-

Synthesis and evaluation of novel pyrazole carboxamide derivatives. Innovare Academic Sciences. [Link]

-

On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. National Center for Biotechnology Information. [Link]

-

Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Center for Biotechnology Information. [Link]

-

1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][12][14]triazin-7(6H)-ones and Derivatives. MDPI. [Link]

-

Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Publications. [Link]

-

Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate. Amazon AWS. [Link]

-

methyl 3-nitro-1H-pyrazole-5-carboxylate | C5H5N3O4 | CID 135452337. PubChem. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C7H9N3O4 | CID 14049151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Ethyl 3-methyl-1-nitro-1H-pyrazole-5-carboxylate [smolecule.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]

- 7. Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 8. tsijournals.com [tsijournals.com]

- 9. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Chemistry and Bioactivity of Ethyl 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxylate Derivatives: A Technical Guide for Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery. Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiprotozoal properties.[1] This guide focuses on a specific, highly functionalized subclass: derivatives and analogs of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. The strategic placement of the nitro group, a potent electron-withdrawing moiety, and the carboxylate ester, a versatile chemical handle, creates a unique electronic and steric profile. This profile makes the core molecule an exceptional starting point for developing novel therapeutic agents, particularly in the realm of anti-infectives. This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological applications of this compound class, tailored for researchers and professionals in drug development.

The Synthetic Landscape: Constructing the Core Scaffold and Its Analogs

The synthesis of this compound and its derivatives is a multi-step process that allows for considerable variation. A logical and efficient synthetic strategy involves the initial construction of the pyrazole ring, followed by N-methylation and nitration. The causality behind this sequence is rooted in directing group effects and managing reactivity.

Core Synthesis Pathway

A plausible and well-established route to the core scaffold begins with the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This is followed by functional group manipulations to introduce the methyl and nitro groups.

Caption: General synthetic pathway for the target molecule.

Detailed Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Precursor)

This protocol is a composite methodology based on established procedures for similar pyrazole syntheses.[2][3]

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

-

To a solution of ethyl 2,4-dioxovalerate (1 eq.) in a 10:1 mixture of ethanol and glacial acetic acid, cool the reaction vessel to 0°C in an ice bath.

-

Slowly add hydrazine monohydrate (1.5 eq.) dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.[2]

Step 2: N-Methylation to Yield Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF).

-

Add a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 eq.) in anhydrous DMF dropwise at 0°C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add dimethyl carbonate (5 eq.) and heat the reaction mixture to 80-90°C for 4 hours. The use of dimethyl carbonate is a less toxic alternative to traditional methylating agents like dimethyl sulfate.[3]

-

After cooling to room temperature, quench the reaction by carefully adding water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Regioselective Nitration

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

-

Slowly add the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1 eq.) portion-wise, ensuring the temperature does not exceed 5°C. The existing substituents on the pyrazole ring will direct the nitration to the C3 position.

-

Stir the reaction at 0°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable solvent like dichloromethane.

-

Wash the organic layer with water and brine, dry, and concentrate to yield the final product, this compound.

Self-Validation and Characterization: The identity and purity of the synthesized compounds at each step must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Biological Activities and Structure-Activity Relationships (SAR)

The true value of the this compound scaffold lies in its potent and tunable biological activity. The nitro group, in particular, is a well-known pharmacophore in antiprotozoal drugs, often undergoing bioreduction in target organisms to generate cytotoxic radical species.

Antiprotozoal Activity: A Focus on Leishmaniasis and Chagas Disease

Nitro-heterocyclic compounds are a validated class of agents against kinetoplastid parasites like Leishmania and Trypanosoma cruzi.[4] The mechanism is believed to involve the enzymatic reduction of the nitro group within the parasite, leading to the formation of reactive nitrogen species that induce lethal oxidative stress.

Several studies on related nitropyrazole and nitroimidazole derivatives have demonstrated significant leishmanicidal and trypanocidal activity. For instance, derivatives of 3-phenyl-4-nitrile pyrazole have shown potent activity against Leishmania tropica and Leishmania infantum, with IC₅₀ values in the low micromolar range.[5] Similarly, a nitrophenyl-tetrahydro-beta-carboline derivative showed significant trypanocidal activity with an IC₅₀ of 22.2 µM.[4]

Table 1: Antiprotozoal Activity of Representative Pyrazole Analogs

| Compound Scaffold | Target Organism | Activity (IC₅₀) | Reference |

| Pyrazole Derivative (P₁) | Leishmania sp. | 35.53 µg/mL | [6] |

| Pyrazole Derivative (P₅) | Leishmania sp. | 36.79 µg/mL | [6] |

| 3-Phenyl-4-nitrile pyrazole (14d) | L. tropica | Single-digit µM | [5] |

| 3-Phenyl-4-nitrile pyrazole (14e) | L. tropica | Single-digit µM | [5] |

| trans-methyl 1-(m-nitro)phenyl... | T. cruzi | 22.2 µM | [4] |

Antimicrobial Activity

The pyrazole nucleus is a common feature in many antimicrobial agents. The derivatization of the ethyl pyrazole-carboxylate core can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

For example, certain ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown promising antimicrobial results. Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate exhibited activity against E. coli and P. aeruginosa nearly comparable to ampicillin.[7] Another analog, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be more active than fluconazole against C. parapsilosis.[7]

Table 2: Antimicrobial Activity (MIC) of Representative Pyrazole Carboxylate Analogs

| Compound | Organism | Activity (MIC) | Reference |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl... | E. coli | 0.038 µmol/mL | [7] |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl... | P. aeruginosa | 0.067 µmol/mL | [7] |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl... | C. parapsilosis | 0.015 µmol/mL | [7] |

Structure-Activity Relationship (SAR) Insights

Based on available data for analogous structures, several key SAR trends can be established. This provides a logical framework for designing new, more potent derivatives.

Sources

- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 4. Comparative study of the trypanocidal activity of the methyl 1-nitrophenyl-1,2,3,4-9H-tetrahydro-beta-carboline-3-carboxylate derivatives and benznidazole using theoretical calculations and cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the data acquisition and interpretation, ensuring scientific integrity and practical applicability in a research and development setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole core and the electron-withdrawing nature of the nitro group. Accurate structural elucidation and purity assessment are paramount for any application, and for this, a detailed spectroscopic analysis is indispensable. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of readily available experimental spectra in peer-reviewed literature, this guide will utilize predicted data from validated computational models, offering a robust reference for researchers.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. The following diagram illustrates the chemical structure and numbering of this compound.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data provide valuable insights into the electronic environment of each nucleus.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the N-methyl protons, and the protons of the ethyl ester group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole C4-H | 7.2 - 7.5 | Singlet (s) | - |

| N-CH₃ | 4.0 - 4.3 | Singlet (s) | - |

| O-CH₂-CH₃ | 4.3 - 4.6 | Quartet (q) | ~7.1 |

| O-CH₂-CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.1 |

Data Interpretation:

-

Pyrazole C4-H: The single proton on the pyrazole ring is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-withdrawing nitro group at C3 and the ester group at C5.

-

N-CH₃: The methyl group attached to the nitrogen atom will also be a singlet, shifted downfield due to the proximity of the aromatic pyrazole ring.

-

Ethyl Ester Group: The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 158 - 162 |

| Pyrazole C3 | 150 - 155 |

| Pyrazole C5 | 140 - 145 |

| Pyrazole C4 | 110 - 115 |

| O-CH₂-CH₃ | 62 - 66 |

| N-CH₃ | 38 - 42 |

| O-CH₂-CH₃ | 13 - 16 |

Data Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the ester group is expected to be the most downfield signal due to its hybridization and proximity to two oxygen atoms.

-

Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The carbon bearing the nitro group (C3) is expected to be significantly downfield.

-

Aliphatic Carbons: The carbons of the N-methyl and ethyl groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

The following is a general procedure for acquiring NMR spectra of a small organic molecule like this compound.

Figure 2. A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ester, and pyrazole functionalities.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

| C=O (Ester) Stretch | 1720 - 1740 | Strong |

| C-O (Ester) Stretch | 1200 - 1300 | Strong |

| C=N (Pyrazole) Stretch | 1580 - 1620 | Medium |

| C-H (sp³) Stretch | 2850 - 3000 | Medium |

| C-H (aromatic) Stretch | 3000 - 3100 | Weak |

Data Interpretation:

-

Nitro Group: The strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds are highly characteristic of the nitro group.

-

Ester Group: A strong, sharp peak for the carbonyl (C=O) stretch is a key indicator of the ester functionality. The C-O stretching vibrations will also be present.

-

Pyrazole Ring: The C=N stretching vibration of the pyrazole ring will appear in the double bond region.

-

C-H Bonds: The spectrum will also show absorptions for the stretching of aliphatic and aromatic C-H bonds.

Experimental Protocol for FTIR-ATR Data Acquisition

Figure 3. A simplified workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₇H₉N₃O₄, Molecular Weight: 199.16 g/mol ), the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment Ion | Interpretation |

| 199 | [M]⁺ | Molecular Ion |

| 154 | [M - NO₂]⁺ | Loss of the nitro group |

| 153 | [M - OEt]⁺ | Loss of the ethoxy group |

| 125 | [M - CO₂Et]⁺ | Loss of the ethoxycarbonyl group |

| 83 | [C₄H₅N₂]⁺ | Pyrazole ring fragment |

Data Interpretation:

The fragmentation pattern provides valuable structural information. The loss of the nitro group and parts of the ester functionality are expected to be prominent fragmentation pathways under EI conditions.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

Figure 4. A general workflow for EI-Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound based on predicted data. The presented NMR, IR, and MS data, along with their interpretations and generalized experimental protocols, serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds. While predicted data is a powerful tool, it is imperative that it is ultimately validated with experimental data as it becomes available.

References

- NMR Prediction: Various software packages such as those from ACD/Labs and Mnova are available for NMR prediction. Online resources may also provide prediction services.

- IR Spectrum Prediction: Computational chemistry software can be used to predict IR spectra. Online databases and prediction tools are also available.

- Mass Spectrum Prediction: Fragmentation patterns can be predicted using software or by applying established fragmentation rules for different functional groups.

- General Spectroscopic Techniques: For a detailed understanding of the principles of these techniques, refer to standard textbooks on organic spectroscopy, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.

-